molecular formula C13H20N2O3 B1501740 tert-Butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate CAS No. 887592-68-9

tert-Butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate

Cat. No. B1501740
CAS RN: 887592-68-9
M. Wt: 252.31 g/mol
InChI Key: AFOBTHPZYTZXOH-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H20N2O3 . It is a solid substance at room temperature . The compound is stored under an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-5-10(6-9-15)11(16)4-7-14/h10H,4-6,8-9H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 252.31 . It is a solid at room temperature and is stored under an inert atmosphere .

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various bioactive compounds. For instance, it serves as an essential intermediate in the production of Vandetanib, an anticancer drug, through a multi-step synthesis process including acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015)(Min Wang et al., 2015). Similarly, it is utilized in the synthesis of crizotinib, an important molecule in cancer treatment, through a series of reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016)(D. Kong et al., 2016).

Structural and Crystallographic Studies

X-ray studies reveal the molecular structure and crystal packing of tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate derivatives. For example, Didierjean et al. (2004) analyzed the compound tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its reduction product, providing insights into their molecular packing driven by hydrogen bonds (C. Didierjean et al., 2004).

Synthesis of Alkaloids and Pharmaceutical Intermediates

This compound is also used in the stereoselective synthesis of various alkaloids and pharmaceutical intermediates. Passarella et al. (2005) demonstrated the use of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, a related compound, in preparing biologically active alkaloids like sedridine and coniine (D. Passarella et al., 2005).

Role in Anticancer Drug Synthesis

The tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate derivative tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. Zhang, Ye, Xu, and Xu (2018) established a high-yield synthesis method for this compound, which is crucial in developing various anticancer drugs (Binliang Zhang et al., 2018).

Novel Compound Synthesis

Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate derivatives are also used in synthesizing novel compounds. Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for deriving novel compounds accessing chemical space complementary to piperidine ring systems (M. J. Meyers et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)11(16)7-8-14/h10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOBTHPZYTZXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694975
Record name tert-Butyl 2-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate

CAS RN

887592-68-9
Record name tert-Butyl 2-(cyanoacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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